

(Phe13,Tyr19)-MCH: A Comparative Analysis of Binding Specificity to MCH Receptors

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Compound of Interest		
Compound Name:	(Phe13,Tyr19)-MCH (human,	
	mouse, rat)	
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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (Phe13,Tyr19)-MCH and Native MCH Binding and Functional Activity at MCH Receptor Subtypes 1 and 2.

The synthetic analog of Melanin-Concentrating Hormone (MCH), (Phe13,Tyr19)-MCH, was primarily developed for use as a radioligand in binding assays due to the native MCH peptide's instability upon iodination.[1] This guide provides a comprehensive comparison of the binding specificity and functional activity of (Phe13,Tyr19)-MCH relative to the endogenous ligand, MCH, at the two known MCH receptors, MCH-R1 and MCH-R2. The data presented herein has been compiled from robust in vitro studies to aid researchers in the selection of appropriate tools for their investigations into the MCH system.

Quantitative Comparison of Ligand-Receptor Interactions

The binding affinity and functional potency of (Phe13,Tyr19)-MCH and native MCH have been evaluated in cell lines stably expressing either human MCH-R1 or MCH-R2. The following tables summarize the key quantitative data from competitive radioligand binding assays and calcium mobilization functional assays.

Table 1: Comparative Binding Affinities (IC50) of MCH and (Phe13,Tyr19)-MCH at MCH-R1 and MCH-R2.



Ligand	Receptor	IC50 (nM)	Radioligand	Cell Line	Reference
MCH	MCH-R1	0.67	[125I]- [Phe13,Tyr19]-MCH	СНО	[2]
(Phe13,Tyr19)-MCH	MCH-R1	0.69	[125I]- [Phe13,Tyr19]-MCH	СНО	[2]
MCH	MCH-R2	1.0	[125I]- [Phe13,Tyr19]-MCH	СНО	[3]
(Phe13,Tyr19)-MCH	MCH-R2	4.3	[125I]- [Phe13,Tyr19]-MCH	СНО	[3][4]

IC50 values represent the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand.

Table 2: Comparative Functional Potencies (EC50) of MCH and (Phe13,Tyr19)-MCH in Calcium Mobilization Assays.

Ligand	Receptor	EC50 (nM)	Assay	Cell Line	Reference
MCH	MCH-R1	14.4	Calcium Mobilization	HEK293	[5]
(Phe13,Tyr19)-MCH	MCH-R1	Slightly lower potency than MCH	Calcium Mobilization	HEK293	[5]
MCH	MCH-R2	2.10	Calcium Mobilization	HEK293	[5]
(Phe13,Tyr19)-MCH	MCH-R2	4.3	Calcium Mobilization	CHO-K1	[4]



EC50 values represent the concentration of the ligand that elicits a half-maximal response in the functional assay.

The data indicates that (Phe13,Tyr19)-MCH exhibits a binding affinity for MCH-R1 that is comparable to that of native MCH.[2] However, for MCH-R2, (Phe13,Tyr19)-MCH demonstrates a slightly lower binding affinity and functional potency compared to the endogenous ligand.[3] [4][5]

Experimental Methodologies

Detailed protocols for the key experimental assays cited in this guide are provided below. These methodologies are foundational for assessing the binding and functional characteristics of ligands targeting MCH receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

- Membrane Preparation:
 - Culture cells stably expressing the MCH receptor of interest (e.g., CHO or HEK293 cells).
 - Harvest the cells and homogenize them in an ice-cold lysis buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
 - Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
- · Assay Setup:
 - In a 96-well plate, combine the cell membrane preparation (typically 5-20 μg of protein per well), a fixed concentration of the radioligand (e.g., [125I]-(Phe13,Tyr19)-MCH), and



varying concentrations of the unlabeled competitor ligand ((Phe13,Tyr19)-MCH or native MCH).

- To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of unlabeled MCH (e.g., 1 μM).
- To determine total binding, include wells with only the membrane preparation and the radioligand.

Incubation:

 Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

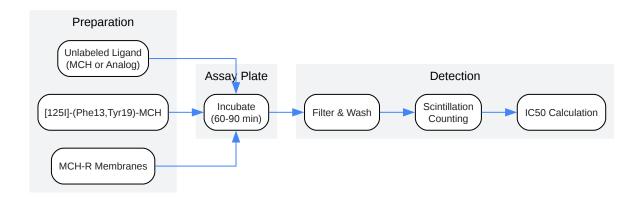
Harvesting and Detection:

- Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes bound to the radioligand.
- Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
- o Dry the filters and add a scintillation cocktail.
- Quantify the radioactivity on each filter using a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.





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Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to stimulate the MCH receptor, leading to an increase in intracellular calcium concentration, a hallmark of $G\alpha q$ protein activation.

Protocol:

- Cell Preparation:
 - Plate cells stably expressing the MCH receptor in a 96-well or 384-well black, clear-bottom plate and culture overnight.
- Dye Loading:
 - Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye
 (e.g., Fluo-4 AM or Cal-520 AM) in an appropriate buffer.
 - Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
- Assay Procedure:



- Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system.
- Record a baseline fluorescence reading.
- Add varying concentrations of the agonist ((Phe13,Tyr19)-MCH or native MCH) to the wells.
- Immediately begin measuring the fluorescence intensity over time (typically for 60-120 seconds) to capture the transient calcium signal.
- Data Analysis:
 - Determine the peak fluorescence response for each well.
 - Plot the peak fluorescence response against the logarithm of the agonist concentration.
 - Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.

cAMP Accumulation Assay

This functional assay is used to assess the $G\alpha$ i-mediated signaling of MCH-R1 by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Protocol:

- Cell Preparation:
 - Plate cells stably expressing MCH-R1 in a suitable multi-well plate and culture overnight.
- Assay Procedure:
 - Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Add varying concentrations of the MCH receptor agonist.
 - Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

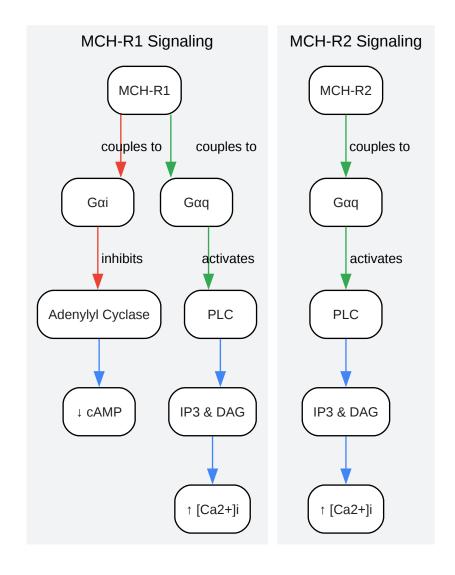


- Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
- Detection:
 - Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
- Data Analysis:
 - Plot the measured cAMP levels against the logarithm of the agonist concentration.
 - o Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

MCH Receptor Signaling Pathways

MCH-R1 and MCH-R2 couple to different G protein signaling pathways, leading to distinct downstream cellular responses.





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Caption: MCH-R1 and MCH-R2 signaling pathways.

MCH-R1 is known to couple to both G α i and G α q proteins. Activation of the G α i pathway leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The G α q pathway activation results in the stimulation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium. In contrast, MCH-R2 primarily signals through the G α q pathway, leading to an increase in intracellular calcium, and does not typically couple to the G α i pathway to modulate cAMP levels.[3]



In conclusion, (Phe13,Tyr19)-MCH is a valuable tool for studying MCH-R1, exhibiting binding and functional characteristics that closely mimic the native ligand. For MCH-R2, while still a potent agonist, its slightly reduced affinity and potency compared to MCH should be taken into consideration when designing and interpreting experiments. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the complex roles of the MCH system in physiology and disease.

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